Mal-amido-PEG8-TFP ester
Description
Contextualization within Bioconjugation Chemistry
Bioconjugation is a pivotal chemical strategy used to form a stable covalent link between two molecules, at least one of which is a biomolecule. thermofisher.com This technique is fundamental in numerous scientific disciplines, including drug delivery, molecular imaging, and diagnostics. thermofisher.comkoreascience.kr The process often involves the use of crosslinkers, which are reagents that contain reactive ends to target specific functional groups on proteins or other molecules. thermofisher.com Common functional groups targeted for bioconjugation include primary amines (found at the N-terminus of polypeptides and on lysine (B10760008) residues) and sulfhydryls (found on cysteine residues). thermofisher.com
Mal-amido-PEG8-TFP ester is a specific type of crosslinking reagent used in bioconjugation. broadpharm.comdcchemicals.com It is designed to connect a molecule with a sulfhydryl group to another molecule with a primary amine group. amerigoscientific.com The strategic design of this compound allows for a controlled and specific linkage between two different types of biomolecules or a biomolecule and a synthetic molecule. thermofisher.com
Historical Development and Significance of Polyethylene (B3416737) Glycol (PEG) Linkers
The application of Polyethylene Glycol (PEG) in the biomedical field began in the 1970s, with the initial goal of extending the circulation time of proteins and reducing their immunogenicity. chempep.com The 1990s saw the development of monodisperse PEG linkers, which have a defined molecular weight and specific terminal functionalities, allowing for more precise bioconjugation. chempep.com
PEG is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com Its properties make it highly suitable for biomedical applications:
Water Solubility: PEG is highly soluble in aqueous environments due to hydrogen bonding between the ethylene oxide units and water molecules. chempep.com
Biocompatibility: It exhibits minimal toxicity and is approved for various biomedical uses. koreascience.krchempep.com
Flexibility: The structure of PEG allows for free rotation, providing conformational flexibility. chempep.com
Low Immunogenicity: PEG generally does not provoke a significant immune response. koreascience.krchempep.com
"Stealth" Properties: It creates a hydration shell that can reduce protein adsorption and recognition by the immune system. chempep.com
The incorporation of PEG linkers, a process known as PEGylation, can enhance the bioavailability, stability, and efficacy of therapeutic molecules. koreascience.kr This has led to the approval of numerous PEGylated drugs by regulatory bodies like the US FDA. koreascience.kr The length of the PEG chain can be precisely controlled to achieve desired spacing and properties. chempep.com
Overview of this compound's Role as a Heterobifunctional Reagent
This compound is classified as a heterobifunctional crosslinker, meaning it possesses two different reactive groups at its ends. thermofisher.com These groups are a maleimide (B117702) and a 2,3,5,6-tetrafluorophenyl (TFP) ester. broadpharm.comamerigoscientific.com This dual reactivity allows for the sequential and specific conjugation of two different molecules.
The maleimide group is specifically reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins. thermofisher.combroadpharm.com This reaction, a Michael addition, occurs optimally at a pH range of 6.5 to 7.5 and results in a stable, non-reversible thioether bond. thermofisher.combroadpharm.comiris-biotech.de
The TFP ester group reacts with primary amines, which are present on lysine residues and the N-terminus of proteins. broadpharm.comamerigoscientific.com TFP esters are known to be less susceptible to hydrolysis compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters. broadpharm.combroadpharm.com This increased stability provides a longer window for the conjugation reaction to occur.
The PEG8 linker component of this compound is a discrete polyethylene glycol chain with eight repeating ethylene oxide units. broadpharm.com This hydrophilic PEG spacer serves several important functions:
It increases the water solubility of the reagent and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules that might otherwise aggregate and precipitate in aqueous solutions. broadpharm.comamerigoscientific.com
The PEG linker provides a flexible spacer arm between the two conjugated molecules, which can help to preserve the biological activity of the biomolecules by minimizing steric hindrance. chempep.comthermofisher.com
In a typical application, the TFP ester end of this compound is first reacted with an amine-containing molecule. Following this, the now maleimide-functionalized molecule is introduced to a thiol-containing molecule to form the final conjugate. This stepwise procedure, enabled by the different reactivities of the two end groups, allows for the creation of well-defined bioconjugates.
| Property | Description |
| Compound Name | This compound |
| CAS Number | 1924596-31-5 broadpharm.comchemscene.com |
| Molecular Formula | C32H44F4N2O13 chemscene.comcreative-biolabs.com |
| Molecular Weight | 740.69 g/mol chemscene.com |
| Reactive Group 1 | Maleimide (reacts with sulfhydryls at pH 6.5-7.5) broadpharm.combroadpharm.com |
| Reactive Group 2 | TFP (2,3,5,6-tetrafluorophenyl) ester (reacts with primary amines) broadpharm.comamerigoscientific.com |
| Spacer | PEG8 (8 ethylene glycol units) broadpharm.com |
| Key Features | Heterobifunctional, hydrophilic PEG spacer increases solubility broadpharm.comthermofisher.com |
Structure
2D Structure
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F4N2O13/c33-24-23-25(34)31(36)32(30(24)35)51-29(42)4-7-43-9-11-45-13-15-47-17-19-49-21-22-50-20-18-48-16-14-46-12-10-44-8-5-37-26(39)3-6-38-27(40)1-2-28(38)41/h1-2,23H,3-22H2,(H,37,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFZOPSEPCSFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F4N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies of Mal Amido Peg8 Tfp Ester
Established Synthetic Pathways for PEG-based Linkers
The synthesis of PEG-based linkers like Mal-amido-PEG8-TFP ester relies on established methodologies for creating both polydisperse and monodisperse PEG chains. Polydisperse PEGs are typically synthesized through the polymerization of ethylene (B1197577) oxide under either acidic or basic conditions. biopharminternational.com However, for applications requiring high precision, such as in the synthesis of well-defined bioconjugates, monodisperse PEGs are preferred.
Stepwise synthetic approaches are employed to create monodisperse PEGs with a precise number of ethylene glycol units. These methods often involve the use of protecting groups to control the sequential addition of PEG monomers. Common strategies include:
Unidirectional Iterative Coupling: Building the PEG chain one monomer at a time from one end.
Bidirectional Iterative Coupling: Extending the PEG chain from both ends of a central starting unit.
Convergent Synthesis: Independently synthesizing PEG fragments that are then coupled together to form the final linker. biopharminternational.com
Functional Group Incorporation: Maleimide (B117702) and Tetrafluorophenyl (TFP) Ester Moieties
The utility of this compound stems from its heterobifunctional nature, possessing two distinct reactive groups at opposite ends of the PEG spacer.
The maleimide group is introduced to react specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins. This reaction, a Michael-type addition, proceeds efficiently at a pH range of 6.5 to 7.5, forming a stable, covalent thioether bond. thermofisher.comnih.gov Above pH 8.5, the maleimide group can also react with primary amines and is more susceptible to hydrolysis into a non-reactive maleamic acid, making pH control crucial for selective conjugation. thermofisher.com The incorporation of the maleimide functionality onto the PEG linker can be achieved through methods like carbodiimide-mediated coupling (e.g., using EDC/NHS chemistry) with a maleimide-containing carboxylic acid.
The 2,3,5,6-tetrafluorophenyl (TFP) ester is an activated ester that readily reacts with primary amines to form a stable amide bond. thieme-connect.comamerigoscientific.com TFP esters are often preferred over their N-hydroxysuccinimide (NHS) ester counterparts due to their enhanced stability towards hydrolysis, particularly under basic conditions. thieme-connect.comnih.gov This increased stability allows for more efficient coupling reactions with amine-containing molecules. The TFP ester can be formed by reacting a carboxylic acid-terminated PEG with 2,3,5,6-tetrafluorophenol (B1216870) in the presence of a coupling agent.
The general structure of these heterobifunctional PEG linkers is X-PEG-Y, where X and Y represent the two different reactive functional groups. jenkemusa.com
PEG Chain Length Variability and its Influence on Synthesis Outcomes
The "PEG8" designation in this compound indicates that the linker contains eight ethylene glycol units. The length of the PEG chain is a critical parameter that can be precisely controlled during synthesis and has a significant impact on the properties of the final conjugate. beilstein-journals.org
Longer PEG chains generally lead to increased water solubility of the resulting bioconjugate. broadpharm.com This is due to the ability of the ethylene oxide repeating units to form hydrogen bonds with water molecules, creating a hydration shell around the molecule. amerigoscientific.com In the context of drug delivery, the length of the PEG linker can also influence the pharmacokinetic properties of the conjugate, such as its circulation time and biodistribution. nih.gov For instance, studies have shown that increasing the PEG linker length can lead to greater accumulation in tumor tissues. amerigoscientific.com
From a synthetic standpoint, the length of the PEG chain can be systematically varied to optimize the properties of the final product. By employing stepwise synthesis methods, PEG linkers with a precise number of ethylene glycol units can be produced, allowing for fine-tuning of the linker's length to achieve the desired balance of solubility, spacing, and pharmacokinetic characteristics. targetmol.com
| Compound Name | Number of PEG Units | Key Property Influence |
|---|---|---|
| Mal-amido-PEG2-TFP ester | 2 | Shorter spacer, potentially less flexible. ambeed.com |
| Mal-amido-PEG4-TFP ester | 4 | Moderate water solubility and spacer length. broadpharm.com |
| Mal-amido-PEG6-TFP ester | 6 | Increased water solubility compared to shorter chains. |
| This compound | 8 | Good balance of solubility and spacer length for many applications. |
| Mal-amido-PEG12-TFP ester | 12 | Enhanced water solubility and longer spacer for increased distance between conjugated molecules. broadpharm.com |
Design and Synthesis of Analogs and Derivatives of this compound
The versatile chemistry of PEG linkers allows for the design and synthesis of a wide array of analogs and derivatives of this compound to suit specific applications.
One common strategy for creating analogs is to vary the length of the PEG chain, as discussed in the previous section. This results in a series of linkers such as Mal-amido-PEGn-TFP ester, where 'n' can be 2, 4, 6, 12, or other numbers of ethylene glycol units. broadpharm.com
Furthermore, derivatives can be synthesized by replacing one or both of the terminal functional groups. For example, the TFP ester could be substituted with another amine-reactive group like an NHS ester, or the maleimide could be replaced with a different thiol-reactive group. A wide range of heterobifunctional PEG linkers are available, combining various reactive moieties such as:
Amine and Carboxylic Acid (NH2-PEG-COOH)
Azide and NHS ester (Azido-PEG-NHS)
Biotin and Maleimide (Biotin-PEG-Mal) jenkemusa.com
Another approach to creating derivatives involves modifying the linker connecting the functional group to the PEG chain. For instance, research has been conducted on piperazine-based maleimide linkers designed to enhance aqueous solubility. acs.org The synthesis of these analogs often involves protecting the maleimide group, for example, as a Diels-Alder cycloadduct with 2,5-dimethylfurane, to allow for chemical modifications elsewhere in the molecule. acs.org
The synthesis of these derivatives often starts from a common precursor, such as a PEG chain with a hydroxyl group at one end (MAL-PEG-OH), which can then be further functionalized. biochempeg.com This modular approach provides a high degree of flexibility in designing linkers with tailored properties for specific bioconjugation needs.
| Derivative/Analog Type | Modification | Purpose/Advantage |
|---|---|---|
| Varying PEG Chain Length (e.g., Mal-amido-PEG4-TFP ester) | Change in the number of ethylene glycol units. | Modulates solubility, spacer length, and pharmacokinetics. broadpharm.com |
| Alternative Amine-Reactive Group (e.g., Mal-PEG-NHS ester) | Replacement of TFP ester with NHS ester. | Provides an alternative for amine conjugation, though with different hydrolysis stability. biochempeg.com |
| Alternative Thiol-Reactive Group | Replacement of maleimide with another thiol-reactive moiety. | Offers different reaction kinetics or specificities. |
| Different Heterobifunctional Pairs (e.g., Biotin-PEG-Maleimide) | Completely different set of reactive groups. | Enables different conjugation strategies, such as linking to avidin/streptavidin. jenkemusa.com |
| Modified Internal Linker (e.g., Piperazine-based maleimide) | Alteration of the chemical structure between the PEG and the maleimide. | Can enhance properties like aqueous solubility. acs.org |
Mechanistic Insights into the Reactivity of Mal Amido Peg8 Tfp Ester
Maleimide-Thiol Conjugation: Reaction Kinetics and Selectivity
The maleimide (B117702) group is renowned for its high reactivity and specificity towards sulfhydryl (thiol) groups, a reaction frequently employed in peptide and protein conjugation. uu.nld-nb.info
Thioether Bond Formation Mechanisms
The conjugation of a maleimide to a thiol-containing molecule, such as the amino acid cysteine, proceeds via a Michael-type addition reaction. prolynxinc.comresearchgate.net In this mechanism, the deprotonated thiol group (thiolate) acts as a nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This bond is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl groups. The reaction results in the formation of a stable, covalent thioether bond, specifically creating a thiosuccinimide adduct. d-nb.inforesearchgate.net This reaction is known for its rapid kinetics and high chemoselectivity, proceeding efficiently under mild conditions without the need for catalysts. researchgate.netthno.org
However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like glutathione. d-nb.infoprolynxinc.com This potential instability is a critical consideration in the design of bioconjugates. Strategies to mitigate this include the hydrolysis of the thiosuccinimide ring, which can be accelerated by using maleimides with electron-withdrawing N-substituents, to form a more stable ring-opened product. d-nb.infoprolynxinc.com
pH Dependence and Optimization of Maleimide Reactivity
The reaction between a maleimide and a thiol is highly dependent on the pH of the reaction medium. The optimal pH range for this conjugation is between 6.5 and 7.5. broadpharm.comthermofisher.comstratech.co.uk Within this window, the reaction is highly specific for thiol groups. This specificity arises because the thiol group needs to be in its nucleophilic thiolate form for the reaction to occur, and the pKa of typical thiol groups in proteins is in this range.
At pH values below 6.5, the concentration of the reactive thiolate anion is reduced, slowing down the reaction rate. Conversely, at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, where the maleimide ring opens to form a non-reactive maleamic acid derivative. uu.nl Furthermore, at alkaline pH (pH ≥ 8.0), the maleimide group can also start to react with primary amines, such as the side chain of lysine (B10760008), leading to a loss of selectivity. thermofisher.comstratech.co.uk Therefore, maintaining the pH within the 6.5-7.5 range is crucial for achieving efficient and selective maleimide-thiol conjugation.
| pH Range | Reactivity and Selectivity of Maleimide Group | Reference |
| < 6.5 | Reaction with thiols is slow due to low thiolate concentration. | |
| 6.5 - 7.5 | Optimal for selective and efficient reaction with thiols. | broadpharm.comthermofisher.comstratech.co.uk |
| > 7.5 | Increased rate of maleimide hydrolysis. | uu.nl |
| ≥ 8.0 | Potential for side reactions with primary amines (e.g., lysine). | thermofisher.comstratech.co.uk |
TFP Ester-Amine Reactivity: Amide Bond Formation
The other reactive end of the Mal-amido-PEG8-TFP ester is the tetrafluorophenyl (TFP) ester. This group is an activated ester designed for reaction with primary amines to form stable amide bonds. wikipedia.orglumiprobe.com
Comparison with N-Hydroxysuccinimide (NHS) Esters: Hydrolytic Stability Considerations
Both TFP esters and N-hydroxysuccinimide (NHS) esters are widely used for amine modification in bioconjugation. wikipedia.orgsigmaaldrich.com They react with primary amines, such as the ε-amino group of lysine residues in proteins, to form a stable amide linkage. thermofisher.com However, a key difference lies in their hydrolytic stability. Activated esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency. thermofisher.cn
TFP esters have been shown to be significantly more resistant to spontaneous hydrolysis compared to NHS esters, particularly at the slightly basic pH values often used for amine conjugations. wikipedia.orgthermofisher.cnlumiprobe.comnih.gov For instance, at a pH of 8.6, NHS esters can have a half-life measured in minutes, whereas TFP esters are stable for several hours under similar conditions. wikipedia.orgresearchgate.net This enhanced stability of TFP esters provides a longer reaction window and can lead to higher labeling efficiencies. thermofisher.cnnih.gov
| Parameter | TFP Ester | NHS Ester | Reference |
| Hydrolytic Stability | More stable, especially at basic pH. | Less stable, hydrolyzes more rapidly. | wikipedia.orgthermofisher.cnlumiprobe.comnih.gov |
| Optimal Reaction pH | Generally slightly higher (e.g., >7.5) for efficient amine reaction. | Typically around 7.0-7.2 for amine reaction. | stratech.co.uk |
| Half-life at pH 10 | ~10-fold longer than NHS esters. | Rapid hydrolysis (e.g., 39 minutes for a SAM). | nih.gov |
It is important to note that the rate of hydrolysis for both ester types increases with increasing pH. nih.gov
Nucleophilic Attack Mechanisms on TFP Ester
The formation of an amide bond from a TFP ester and a primary amine follows a nucleophilic acyl substitution mechanism. libretexts.org The reaction is initiated by the nucleophilic attack of the unprotonated primary amine on the electrophilic carbonyl carbon of the TFP ester. This forms a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl double bond reforms, and the tetrafluorophenol leaving group is eliminated, resulting in the final stable amide bond. libretexts.org
The reaction rate is dependent on the nucleophilicity of the amine, which is why the reaction is typically carried out at a pH above 7, where a significant portion of the primary amines are deprotonated and thus more nucleophilic. stratech.co.uk Acid catalysis can increase the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, but for amine reactions, maintaining a basic enough pH for a nucleophilic amine is key. youtube.comlibretexts.org
Chemoselectivity and Orthogonal Reactivity Principles in Bioconjugation
The power of heterobifunctional crosslinkers like this compound lies in the principle of chemoselectivity and orthogonal reactivity. broadpharm.comuu.nl This means that the two reactive groups, maleimide and TFP ester, react with distinct functional groups under different optimal conditions, allowing for controlled, stepwise conjugations. rsc.org
The maleimide group's high selectivity for thiols at a neutral pH (6.5-7.5) is orthogonal to the TFP ester's reactivity with primary amines, which is more efficient at a slightly more basic pH (above 7.5). thermofisher.comstratech.co.uk This difference in optimal pH allows for the sequential reaction of the two ends of the crosslinker. For example, one could first react the maleimide group with a thiol-containing molecule at pH 7.0, a condition under which the TFP ester's reaction with amines is very slow. stratech.co.uk After this first conjugation, the resulting product can be purified and then reacted with an amine-containing molecule at a higher pH (e.g., 8.0) to engage the TFP ester. This stepwise approach provides precise control over the construction of the final conjugate, which is a fundamental principle in advanced bioconjugation strategies. nih.gov
Applications of Mal Amido Peg8 Tfp Ester in Advanced Research Methodologies
Bioconjugation Methodologies for Protein and Peptide Modification
The dual reactivity of Mal-amido-PEG8-TFP ester allows for precise and controlled modification of proteins and peptides, enabling the creation of complex and functional biomolecules.
Site-Specific Cysteine Residue Modification
The maleimide (B117702) group of the linker facilitates the site-specific modification of proteins and peptides at cysteine residues. axispharm.com This reaction, a Michael addition, forms a stable thioether bond between the linker and the sulfhydryl group of a cysteine. broadpharm.com This specific conjugation is typically performed at a pH range of 6.5 to 7.5 to ensure the reactivity of the maleimide group while minimizing side reactions. broadpharm.com This targeted approach is crucial for applications where the orientation and preservation of the protein's function are paramount, such as in the development of antibody-drug conjugates (ADCs). axispharm.com By attaching to a specific cysteine, the linker ensures that the conjugated molecule, be it a drug or an imaging agent, is positioned away from the protein's active site, thus maintaining its biological activity.
Lysine (B10760008) Residue and N-Terminal Amine Conjugation Strategies
The TFP ester end of the this compound is reactive towards primary amines, which are present on the side chains of lysine residues and at the N-terminus of polypeptide chains. broadpharm.comthermofisher.com The TFP ester offers an advantage over the more common N-hydroxysuccinimide (NHS) esters as it is less susceptible to hydrolysis in aqueous environments, providing greater flexibility in reaction conditions. broadpharm.com However, since proteins often have multiple lysine residues on their surface, using the TFP ester for conjugation can lead to a heterogeneous mixture of products. nih.gov To achieve more specific N-terminal labeling, researchers can employ strategies that take advantage of the different reactivity of the N-terminal α-amine compared to the ε-amines of lysine residues. nih.gov
Strategies for Multi-Functional Bioconjugates
The heterobifunctional nature of this compound is ideal for creating multi-functional bioconjugates. broadpharm.com This is achieved through a sequential conjugation strategy. First, one of the reactive groups is used to attach the linker to the first biomolecule. For instance, the maleimide group can be reacted with a cysteine-containing peptide. axispharm.com Subsequently, the TFP ester on the other end of the linker is available to react with a second molecule containing a primary amine, such as a protein or an amine-modified surface. broadpharm.com This allows for the precise assembly of complex architectures, such as linking a targeting peptide to a larger therapeutic protein or immobilizing a protein onto a functionalized surface.
Functionalization of Biomaterials and Polymeric Scaffolds
This compound is also a valuable tool for modifying the properties of biomaterials, enhancing their functionality for applications in tissue engineering and regenerative medicine.
Hydrogel Synthesis and Engineering
Hydrogels are water-swollen polymer networks widely used as scaffolds in tissue engineering. The properties of these hydrogels can be precisely tuned by incorporating crosslinkers like this compound. For example, a multi-arm PEG terminated with maleimide groups can be crosslinked with thiol-containing peptides to form a hydrogel through a Michael addition reaction. researchgate.net The TFP ester end of the linker can then be used to immobilize bioactive molecules containing primary amines, such as growth factors or cell adhesion peptides, within the hydrogel matrix. escholarship.org This allows for the creation of "smart" hydrogels that can present specific biological signals to cells, influencing their behavior and promoting tissue regeneration. researchgate.net
Surface Chemistry Modification for Biological Interfaces
Modifying the surface chemistry of materials is critical for improving their biocompatibility and directing biological responses at the interface. This compound can be used to functionalize surfaces for various biological applications. broadpharm.com For instance, a surface can first be modified to introduce primary amines. Then, the TFP ester of the linker can react with these amines, leaving the maleimide group exposed. thermofisher.com These maleimide-functionalized surfaces can then specifically capture cysteine-containing proteins or peptides. amerigoscientific.com This strategy is employed in the development of biosensors, diagnostic devices, and materials that promote specific cell adhesion.
Advanced Reagent Design in Targeted Molecular Systems
The design of sophisticated molecular systems for targeted therapies and diagnostics relies on precise and stable linkages between different functional components. This compound provides a versatile platform for creating such systems due to its dual reactive ends and the beneficial properties of its PEG spacer.
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively degrade target proteins within cells by hijacking the ubiquitin-proteasome system. precisepeg.combiochempeg.com A PROTAC molecule is composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. precisepeg.com The linker is a crucial component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI. precisepeg.com
This compound is utilized as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comchemsrc.commedchemexpress.com The PEG component of the linker offers several advantages in PROTAC design:
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the water solubility of the PROTAC molecule, which can be beneficial for its biological activity and administration. precisepeg.combiochempeg.com
Controlled Linker Length: The defined eight-unit length of the PEG spacer allows for systematic optimization of the distance between the two ligands, which is critical for effective ternary complex formation. biochempeg.com
Facilitated Synthesis: The bifunctional nature of this compound simplifies the assembly of PROTACs. The TFP ester end can react with an amine group on one of the ligands, while the maleimide group can react with a thiol group on the other ligand. biochempeg.commedchemexpress.combroadpharm.com
Table 1: Role of this compound in PROTAC Linker Design
| Feature | Description | Research Finding |
|---|---|---|
| Component | PEG-based PROTAC Linker | This compound is a PEG-based linker used in PROTAC synthesis. medchemexpress.commedchemexpress.com |
| Function | Connects target protein ligand and E3 ligase ligand | Linkers are essential for the formation of the ternary complex required for protein degradation. precisepeg.com |
| Advantage | Improves solubility and allows for linker length optimization | PEG linkers enhance the aqueous solubility of PROTACs and enable systematic changes in linker length to improve degradation efficiency. precisepeg.combiochempeg.com |
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potential of a potent drug. chemsrc.commedchemexpress.com The linker that connects the antibody to the drug is a critical determinant of the ADC's efficacy and safety. This compound serves as a non-cleavable linker in the synthesis of ADCs and other protein-drug conjugates. chemsrc.commedchemexpress.comcreative-biolabs.com
The conjugation process typically involves two key reactions:
Reaction with the Antibody: The maleimide group of the linker reacts with thiol groups on the antibody. axispharm.com These thiol groups are often introduced by reducing the antibody's interchain disulfide bonds. This reaction is highly specific for thiols under mild pH conditions (6.5-7.5), forming a stable thioether bond. axispharm.comwindows.net
Reaction with the Drug: The TFP ester end of the linker reacts with primary amine groups present on the cytotoxic drug, forming a stable amide bond. broadpharm.comwikipedia.org TFP esters are particularly advantageous as they are less susceptible to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, especially under the slightly basic conditions often used for amine conjugation. wikipedia.orgresearchgate.netlumiprobe.com
The PEG8 spacer in the linker enhances the water solubility of the resulting conjugate, which can improve its pharmacokinetic properties. broadpharm.com
Table 2: Conjugation Strategy using this compound in ADCs
| Step | Reactive Group on Linker | Reactive Group on Biomolecule/Drug | Resulting Bond | Key Feature |
|---|---|---|---|---|
| 1 | Maleimide | Thiol (on antibody) | Thioether | Highly selective reaction at pH 6.5-7.5. axispharm.com |
| 2 | TFP Ester | Primary Amine (on drug) | Amide | TFP ester is less prone to hydrolysis than NHS esters. wikipedia.orglumiprobe.com |
The development of radiopharmaceuticals for diagnostic imaging and radiotherapy also benefits from specific conjugation strategies. thno.org this compound can be used to link a chelating agent, which is responsible for binding a therapeutic or diagnostic radionuclide, to a targeting biomolecule such as an antibody or peptide. researchgate.net
The conjugation strategy is similar to that used for ADCs. The TFP ester can react with an amine group on the chelator, and the maleimide group can react with a thiol group on the targeting biomolecule. broadpharm.comresearchgate.net The PEG8 spacer can help to improve the solubility and in vivo pharmacokinetics of the resulting radiopharmaceutical. The use of maleimide-based prosthetic groups is well-established in the synthesis of radiopharmaceuticals due to their high selectivity for thiol groups and the ability to react under mild, aqueous conditions. thno.org
Conjugation Strategies for Antibody-Drug Conjugates (ADCs) and Protein-Drug Conjugates
Nanoparticle Functionalization and Surface PEGylation
The surface modification of nanoparticles is crucial for their application in drug delivery and diagnostics. PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the properties of nanoparticles.
This compound can be used to functionalize the surface of nanoparticles, thereby enhancing their colloidal stability and biocompatibility. broadpharm.com The hydrophilic PEG chains create a protective layer on the nanoparticle surface, which can prevent aggregation and reduce non-specific interactions with proteins and cells. broadpharm.comissuu.com This leads to improved stability in biological fluids and can prolong the circulation time of the nanoparticles in the body. broadpharm.com The dual reactive groups of this compound allow for covalent attachment to the nanoparticle surface, ensuring the stability of the PEG layer.
Beyond improving stability, this compound provides a means to attach targeting ligands to the surface of nanoparticles. This is essential for directing the nanoparticles to specific cells or tissues. The conjugation strategy leverages the two reactive ends of the linker:
One end (either the maleimide or the TFP ester) can be used to attach the linker to the nanoparticle surface. The choice of reaction depends on the functional groups available on the nanoparticle.
The other end is then available to react with a targeting ligand, such as an antibody, peptide, or small molecule. broadpharm.com
For example, if a nanoparticle has amine groups on its surface, the TFP ester can be used for attachment, leaving the maleimide group exposed for subsequent reaction with a thiol-containing ligand. Conversely, if the nanoparticle has thiol groups, the maleimide end can be used for attachment, leaving the TFP ester available for reaction with an amine-containing ligand. broadpharm.combroadpharm.com This versatility makes this compound a valuable tool for creating targeted nanoparticle-based delivery systems.
Comparative Studies and Emerging Research Directions
Comparative Analysis with Other Heterobifunctional Linkers
Heterobifunctional linkers like Mal-amido-PEG8-TFP ester possess two different reactive groups, allowing for the specific coupling of two distinct molecules. In this case, the maleimide (B117702) group reacts with thiol groups (found in cysteine residues of proteins), while the tetrafluorophenyl (TFP) ester reacts with primary amines (found in lysine (B10760008) residues and the N-terminus of proteins). broadpharm.comlumiprobe.com
Reactivity and Stability Profiles of Alternative Ester Moieties (e.g., PFP ester, NHS ester)
The choice of the amine-reactive ester is critical for successful conjugation. Besides TFP esters, N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters are commonly used.
NHS Esters: These are widely used but are susceptible to hydrolysis in aqueous solutions, especially at higher pH levels. researchgate.netnih.gov The half-life of an NHS ester can be a matter of minutes at pH 8, which can compete with the desired conjugation reaction. researchgate.net
TFP and PFP Esters: TFP and PFP esters are generally more resistant to hydrolysis than NHS esters, making them more stable in aqueous buffers, particularly at the slightly basic pH required for efficient amine labeling. lumiprobe.comresearchgate.netwikipedia.org Some studies suggest that TFP esters are as reactive as NHS esters but have greater hydrolytic stability. thieme-connect.com This increased stability can lead to higher yields in conjugation reactions. thieme-connect.com While both TFP and PFP esters are more hydrophobic than NHS esters, PFP esters are noted to be slightly more reactive than TFP esters. researchgate.netthieme-connect.com The byproduct of PFP ester reactions, pentafluorophenol (B44920) (PFP-OH), is also less nucleophilic than the NHS byproduct, which can be an advantage as it is less likely to interfere with the reaction. thieme-connect.com
| Ester Type | Relative Reactivity | Relative Hydrolytic Stability | Optimal pH for Conjugation |
| NHS Ester | High | Low | ~7.0-8.0 |
| TFP Ester | High | High | Slightly higher than NHS |
| PFP Ester | Very High | High | Slightly higher than NHS |
Influence of PEG Spacer Length on Conjugation Efficiency and Properties
The "PEG8" in this compound refers to a polyethylene (B3416737) glycol (PEG) spacer consisting of eight repeating ethylene (B1197577) glycol units. The length of this spacer plays a significant role in the properties of the resulting conjugate.
The length of the PEG spacer can impact conjugation efficiency, though the effect can be complex and dependent on the specific molecules being conjugated. rsc.org For instance, studies on antibody-drug conjugates (ADCs) have shown that intermediate length PEG spacers (PEG6, PEG8, PEG12) can result in higher drug loading compared to shorter (PEG4) or longer (PEG24) spacers. rsc.org This suggests that an optimal spacer length exists to overcome potential steric hindrance at the conjugation site without introducing other issues. rsc.org In other systems, such as nanoparticles, using a mixture of long and short PEG chains can improve the accessibility of targeting ligands. nih.gov The flexibility of the PEG chain can be advantageous, but excessively long chains might mask the biologically active site of a molecule, potentially reducing its efficacy. mdpi.com
PEGylation Effects on Conjugate Properties in Research Systems
The incorporation of a PEG chain, a process known as PEGylation, confers several beneficial properties to the conjugated molecule. wikipedia.org
Impact on Aqueous Solubility and Aggregation Tendency
One of the primary benefits of PEGylation is the enhancement of aqueous solubility. wikipedia.orgscielo.br The hydrophilic nature of the PEG chain can make hydrophobic molecules more soluble in water-based solutions, which is particularly useful for proteins or drugs that are prone to aggregation. nih.gov By increasing the hydrophilicity of a molecule, PEG can prevent the formation of aggregates. researchgate.netbiochempeg.com Each oxygen atom in the polyether chain of PEG is thought to hydrogen bond with approximately three water molecules, contributing to this effect. rsc.org
Considerations for Biostability and Non-Specific Interactions in in vitro Models
In laboratory (in vitro) settings, PEGylation can significantly impact a molecule's behavior.
Biostability: The PEG chain can act as a protective layer, shielding the conjugated molecule from enzymatic degradation. scielo.brnih.gov This steric hindrance can increase the stability of proteins and peptides. biochempeg.com While the polyether backbone of PEG is generally considered biostable against hydrolysis, some studies indicate it can undergo slow oxidative degradation. nih.gov However, for many applications, PEG linkers are considered to be biostable. nih.gov
Non-Specific Interactions: A key advantage of PEGylation is its ability to reduce non-specific interactions. nsf.gov The PEG layer can create a "stealth" effect, preventing the molecule from being recognized and taken up by cells like macrophages, a process often mediated by non-specific protein adsorption (opsonization). nih.govnih.gov This is achieved by forming a hydration layer that sterically hinders the approach of other molecules. mdpi.com However, the effectiveness of this shielding can depend on factors like PEG chain length and the surface density of the PEG molecules. nsf.govnih.gov In some cases, certain PEG architectures, like Y-shaped PEGs, have been shown to be even more effective at blocking non-specific binding than linear PEGs. mdpi.com
Future Prospects and Innovations in Heterobifunctional PEG Linker Chemistry
The field of heterobifunctional PEG linkers is continually evolving to meet the demands of advanced bioconjugation and drug delivery. chempep.com Future research is focused on several key areas:
Advanced Linker Architectures: There is a growing interest in developing more sophisticated linkers beyond simple linear chains. This includes branched or multi-arm PEGs and architectures like Y-shaped PEGs, which can offer improved properties for specific applications. mdpi.comchempep.com
Cleavable Linkers: While this compound is a non-cleavable linker, a major area of innovation is the design of linkers that can be cleaved under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). This allows for the controlled release of a therapeutic agent at its target site.
Optimization of Properties: Researchers continue to fine-tune the properties of linkers by modulating PEG length and the reactivity of the terminal functional groups. biochempeg.com The goal is to create highly efficient and specific conjugation reagents with predictable behavior. biochempeg.com The development of monodisperse PEG linkers (with a single, defined molecular weight) allows for more precise control over the final conjugate's properties, eliminating the heterogeneity associated with traditional polydisperse PEGs. rsc.org
New Applications: The versatility of heterobifunctional PEG linkers is driving their use in emerging fields like targeted protein degradation (e.g., PROTACs, which use a linker to bring a target protein and an E3 ligase together for degradation) and the development of novel antibody-drug conjugates. biochempeg.combiochempeg.com
As our understanding of the interplay between linker chemistry and biological systems deepens, the design and synthesis of next-generation heterobifunctional PEG linkers will undoubtedly lead to more effective and targeted therapeutic and diagnostic agents. chempep.com
Development of Novel Reactive Moieties
This compound is a heterobifunctional crosslinker, featuring a maleimide group at one end and a 2,3,5,6-Tetrafluorophenyl (TFP) ester at the other, separated by a hydrophilic polyethylene glycol (PEG8) spacer. broadpharm.comcreative-biolabs.com The maleimide group is designed to react with thiol groups, typically found on cysteine residues of proteins, under near-neutral pH conditions (6.5-7.5). broadpharm.comrsc.org The TFP ester is an amine-reactive functional group that forms stable amide bonds with primary amines, such as those on lysine residues. broadpharm.com TFP esters are often noted for being less susceptible to hydrolysis in aqueous environments compared to their more common N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions. broadpharm.comnih.gov
The drive to develop novel reactive moieties stems from the limitations of established chemistries. While widely used, the maleimide-thiol linkage can exhibit instability in vivo. The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation and potential exchange with other thiol-containing biomolecules like glutathione. nih.gov This has spurred research into more stable thiol-reactive alternatives.
Emerging thiol-reactive groups designed to form more robust connections include:
Next-generation maleimides: Derivatives such as dithiomaleimides are engineered to create more stable conjugates. ucl.ac.uk
Thiol-Reactive Alternatives: Groups like vinyl sulfones, bromoacetyls, and iodoacetyls are also used to circumvent the stability issues of traditional maleimides. nih.gov
Photo-activated moieties: The use of light-activatable groups provides precise spatiotemporal control over the conjugation process, a significant advantage for specific biological studies. ucl.ac.uk
Beyond improving thiol-specific reactions, the broader field is advancing toward bioorthogonal chemistry. rsc.orgnih.govchemrxiv.org These reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions, occur with high selectivity and efficiency within complex biological systems without interfering with native biochemical processes. rsc.orgchemrxiv.orgacs.org This approach is a cornerstone for achieving site-specific protein modifications, a significant improvement over the more random conjugation to lysine or cysteine residues. rsc.orgkbdna.com
Table 1: Comparison of Reactive Moieties for Bioconjugation
| Reactive Moiety | Target Functional Group | Key Characteristics |
|---|---|---|
| TFP Ester | Primary Amine (-NH₂) | High reactivity with amines; more resistant to hydrolysis than NHS esters. broadpharm.comnih.gov |
| Maleimide | Thiol (-SH) | Highly reactive and specific to thiols at pH 6.5-7.5; resulting conjugate can be unstable. rsc.orgnih.gov |
| Vinyl Sulfone | Thiol (-SH) | Forms a stable thioether bond, avoiding issues of retro-Michael addition. nih.gov |
| Tetrazine | Strained Alkenes/Alkynes | Bioorthogonal; exhibits extremely fast, catalyst-free reaction kinetics (iEDDA). chemrxiv.orgacs.org |
| Azide/Alkyne | Alkyne/Azide | Bioorthogonal; used in "click chemistry" (e.g., SPAAC) for highly specific, stable linkages. rsc.org |
Integration into Automated Synthesis Platforms for Bioconjugation
The increasing complexity and demand for bioconjugates, particularly for therapeutic applications like antibody-drug conjugates (ADCs), have highlighted the need for robust and reproducible manufacturing processes. rsc.orgsusupport.com Automated synthesis platforms are being developed to meet this challenge by offering higher throughput and consistency compared to manual methods. rsc.orgacs.org These platforms integrate robotics and real-time analytics to automate the critical steps of conjugation, purification, and characterization. rsc.orgrsc.org
The integration of crosslinkers such as this compound into these automated systems is a key consideration. The linker's properties directly impact the success of the automated workflow.
Solubility: The hydrophilic PEG8 spacer in this compound enhances the water solubility of the linker and the subsequent conjugate. broadpharm.comaxispharm.com This is highly advantageous for automated processes that are typically performed in aqueous buffers, helping to prevent aggregation and improve reaction efficiency.
Reaction Kinetics: The well-defined reactivity of the TFP ester and maleimide groups allows for the programming of precise reaction times and conditions within an automated workflow. broadpharm.comrsc.org This control is essential for achieving a desired drug-to-antibody ratio (DAR) and minimizing heterogeneity in the final product. oxfordglobal.com
Stability: The relative stability of the TFP ester in aqueous solutions provides a suitable timeframe for automated liquid handling and reaction steps without significant degradation of the reagent. broadpharm.com
Automated platforms are being designed to be compatible with various conjugation strategies, from stochastic lysine and cysteine conjugations to more advanced site-specific methods. rsc.orgprotheragen.aigenedata.com As the field moves towards more defined and homogeneous bioconjugates, the combination of well-designed linkers and automated synthesis platforms will be critical for accelerating the development and manufacturing of next-generation biologics. rsc.orggbibio.com
Table 2: Considerations for Linker Integration in Automated Bioconjugation
| Parameter | Importance for Automation | Relevance of this compound |
|---|---|---|
| Aqueous Solubility | Prevents aggregation and ensures homogeneity in automated, buffer-based systems. | The PEG8 spacer significantly enhances water solubility. axispharm.com |
| Reaction Selectivity | Ensures conjugation occurs at the intended sites for a well-defined product. | TFP ester and maleimide groups offer high selectivity for amines and thiols, respectively. broadpharm.com |
| Reaction Kinetics | Predictable reaction rates are necessary for programming automated steps and achieving target conjugation levels. | The reactivity of both functional ends is well-characterized, allowing for process optimization. rsc.orgnih.gov |
| Linker Stability | Reagents must be stable enough to withstand the conditions and duration of the automated process. | The TFP ester is more hydrolytically stable than NHS esters, providing a larger processing window. broadpharm.com |
| Purification Compatibility | The properties of the final conjugate must be suitable for automated purification techniques like chromatography. | The PEG spacer can help maintain the solubility of the conjugate during purification steps. |
Q & A
Q. What are the key structural and functional properties of Mal-amido-PEG8-TFP ester, and how do they influence its reactivity in bioconjugation?
this compound contains three critical components: (1) a maleimide group that selectively reacts with thiol (-SH) groups via Michael addition, (2) a tetrafluorophenyl (TFP) ester that reacts with primary amines (-NH₂) under mild conditions, and (3) an 8-unit polyethylene glycol (PEG) spacer enhancing solubility and reducing steric hindrance. The PEG spacer’s length balances solubility and flexibility, which is crucial for maintaining biomolecule activity post-conjugation. For experimental validation, use nuclear magnetic resonance (NMR) to confirm structural integrity and UV-Vis spectroscopy to quantify reaction kinetics .
Q. How can researchers optimize reaction conditions for conjugating this compound to proteins or peptides?
Reaction optimization should address:
- pH : Maleimide-thiol reactions favor pH 6.5–7.5 to avoid thiol oxidation, while TFP-amine reactions work best at pH 8–8.
- Molar ratios : Start with a 1:1.5 (target molecule:linker) ratio to minimize unreacted linker while avoiding aggregation.
- Temperature : Conduct reactions at 4°C for thiol-sensitive proteins or 25°C for faster kinetics. Validate using SDS-PAGE for molecular weight shifts or size-exclusion chromatography (SEC) to assess conjugation efficiency .
Q. What stability considerations are critical when storing and handling this compound?
The compound is sensitive to hydrolysis and oxidation. Store lyophilized powder at -20°C in anhydrous conditions. For in-solution use, prepare fresh in degassed buffers (e.g., PBS with 1 mM EDTA). Monitor degradation via HPLC or mass spectrometry, particularly observing peaks for hydrolyzed TFP ester (~318 m/z) or maleimide ring-opening byproducts .
Advanced Research Questions
Q. How can researchers quantify crosslinking efficiency and address discrepancies between theoretical and observed conjugation yields?
Use fluorescence-based assays (e.g., labeling with FITC-amine or thiol-reactive dyes) to track unreacted groups. For quantitative analysis, employ liquid chromatography-mass spectrometry (LC-MS) or Förster resonance energy transfer (FRET) to confirm bond formation. If yields are lower than expected, consider steric hindrance (common with large biomolecules) or competing side reactions (e.g., maleimide hydrolysis). Adjust PEG spacer length or use orthogonal conjugation strategies (e.g., click chemistry) .
Q. What experimental frameworks are recommended for designing studies involving this compound in complex biological systems?
Apply the PICOT framework:
- Population/Problem : Target biomolecule (e.g., antibody, peptide).
- Intervention : Conjugation conditions (pH, molar ratios).
- Comparison : Unconjugated vs. conjugated biomolecule.
- Outcome : Bioactivity retention (e.g., ELISA binding assays).
- Time : Stability over 24–72 hours. For statistical rigor, use Taguchi experimental design to optimize multiple variables (e.g., pH, temperature) with minimal trials .
Q. How can researchers resolve contradictions in data when this compound exhibits unexpected behavior in vivo versus in vitro?
In vivo discrepancies often arise from enzymatic cleavage (e.g., esterases) or redox environments altering maleimide-thiol bonds. Conduct parallel experiments with:
Q. What advanced analytical techniques are suitable for characterizing heterobifunctional conjugates synthesized with this compound?
- Circular Dichroism (CD) : Confirm secondary structure retention in conjugated proteins.
- Surface Plasmon Resonance (SPR) : Measure binding affinity changes post-conjugation.
- Multi-Angle Light Scattering (MALS) : Assess hydrodynamic radius and aggregation. Cross-reference data with computational models (e.g., molecular dynamics simulations) to predict linker flexibility and steric effects .
Methodological and Ethical Considerations
Q. How should researchers address ethical considerations when using this compound in animal or human-derived tissue studies?
Follow FINER criteria:
- Feasible : Ensure conjugation protocols are reproducible.
- Ethical : Obtain IRB approval for human tissue use; adhere to ARRIVE guidelines for animal studies.
- Relevant : Justify linker selection based on target biomolecule’s clinical application (e.g., drug delivery). Document all modifications and stability data for regulatory submissions .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Implement quality control (QC) protocols:
- HPLC purity checks (>98% by area under the curve).
- 1H-NMR to verify PEG chain length and functional group integrity.
- Thiol-reactive probe assays (e.g., Ellman’s reagent) to confirm maleimide activity. Use Design of Experiments (DoE) to identify critical synthesis parameters (e.g., reaction time, solvent purity) .
Data Interpretation and Reporting
Q. How should researchers interpret conflicting results in crosslinking efficiency across different biomolecules?
Analyze variables such as:
- Biomolecule size : Larger molecules (e.g., IgG antibodies) may require longer PEG spacers.
- Reactive group accessibility : Use protein modeling software (e.g., PyMOL) to visualize amine/thiol accessibility.
Report discrepancies with transparency, emphasizing mechanistic hypotheses (e.g., steric hindrance) and suggesting follow-up experiments (e.g., site-specific mutagenesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
